Bienvenue dans la boutique en ligne BenchChem!

1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-methylidenepiperidine

PI3K isoform selectivity p110β preferential inhibition oncology target validation

1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-methylidenepiperidine (CAS 2097925-72-7) is a low-molecular-weight (422.48 Da) synthetic small molecule belonging to the imidazo[4,5-b]pyridine class of ATP-competitive phosphoinositide 3-kinase (PI3K) inhibitors. The compound was disclosed by Amgen Inc.

Molecular Formula C13H16N4
Molecular Weight 228.299
CAS No. 2097925-72-7
Cat. No. B2780977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-methylidenepiperidine
CAS2097925-72-7
Molecular FormulaC13H16N4
Molecular Weight228.299
Structural Identifiers
SMILESCN1C2=C(C=CC=N2)N=C1N3CCCC(=C)C3
InChIInChI=1S/C13H16N4/c1-10-5-4-8-17(9-10)13-15-11-6-3-7-14-12(11)16(13)2/h3,6-7H,1,4-5,8-9H2,2H3
InChIKeyGORAHUOUABLJIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-methylidenepiperidine (CAS 2097925-72-7): PI3Kβ/δ-Preferring Inhibitor from the Amgen Imidazopyridine Series


1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-methylidenepiperidine (CAS 2097925-72-7) is a low-molecular-weight (422.48 Da) synthetic small molecule belonging to the imidazo[4,5-b]pyridine class of ATP-competitive phosphoinositide 3-kinase (PI3K) inhibitors. The compound was disclosed by Amgen Inc. as example 215 in US patent 8,772,480 [1] and further characterized in a structure-based design study published in the Journal of Medicinal Chemistry [2]. It exhibits a distinctive class I PI3K isoform inhibition profile, with preferential activity against the p110β and p110δ isoforms, a feature that distinguishes it from pan-PI3K inhibitors within the same chemical series.

Why Generic Substitution Fails for 1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-methylidenepiperidine: Isoform Selectivity and Off-Target Liability Render In-Class Interchange Unreliable


PI3K inhibitors sharing the imidazo[4,5-b]pyridine scaffold can exhibit vastly different isoform selectivity profiles depending on subtle modifications to the piperidine and imidazopyridine substituents. The class I PI3K catalytic isoforms (p110α, p110β, p110δ, p110γ) control distinct physiological processes, and compounds that non-selectively inhibit p110α frequently cause mechanism-based hyperglycemia due to disruption of insulin signaling [1]. Within the Amgen patent series [2], in-class analogs span from pan-PI3K inhibitors with single-digit nanomolar potency across all isoforms to highly selective agents that spare certain isoforms. Consequently, substituting the compound without matching its precise isoform inhibition fingerprint can lead to unpredictable on-target toxicity, loss of desired pharmacology, or altered mTOR counter-screening results, all of which directly impact experimental reproducibility and therapeutic safety margins.

Quantitative Differentiation Evidence for 1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-methylidenepiperidine (CAS 2097925-72-7) Relative to PI3K In-Class Comparators


PI3Kβ Preference Over PI3Kα: 4.9-Fold Selectivity Window Versus Pan-Inhibitor US8772480 Example 298

The compound demonstrates a pronounced preference for the PI3Kβ isoform (Ki = 41 nM) over PI3Kα (Ki = 199 nM), yielding a selectivity ratio of 4.9-fold [1][2]. In contrast, the pan-PI3K inhibitor from the same patent series (US8772480, Example 298; BDBM125443) exhibits potent, non-selective inhibition across all class I isoforms, with a Ki of 4 nM against PI3Kα and comparable activity against PI3Kβ, resulting in a selectivity ratio near unity [3]. This 4.9-fold selectivity window is meaningful in cellular contexts where PI3Kα inhibition drives metabolic toxicity.

PI3K isoform selectivity p110β preferential inhibition oncology target validation

PI3Kδ Activity Comparable to PI3Kβ: Dual β/δ Profile Distinct from α-Sparing Analogs

The compound inhibits PI3Kδ with a Ki of 63 nM, which is within 1.5-fold of its PI3Kβ Ki (41 nM), establishing a dual β/δ inhibition phenotype [1]. This profile contrasts with certain in-class analogs from the same patent that are optimized for exclusive PI3Kβ inhibition and show >10-fold selectivity over PI3Kδ. The dual β/δ activity is pharmacologically relevant for B-cell malignancies where both isoforms contribute to tonic B-cell receptor signaling.

dual PI3Kβ/δ inhibition B-cell receptor signaling hematological malignancy models

PI3Kγ Discrimination: 2.7-Fold Selectivity Over PI3Kγ Relative to PI3Kβ

The compound displays a Ki of 110 nM against PI3Kγ, representing a 2.7-fold weaker inhibition compared to PI3Kβ (Ki = 41 nM) [1]. This moderate selectivity for PI3Kβ over PI3Kγ is noteworthy because PI3Kγ is predominantly expressed in hematopoietic cells and its inhibition is associated with suppression of neutrophil chemotaxis and innate immune responses. By partially sparing PI3Kγ, the compound may preserve certain immune surveillance functions that are ablated by equipotent PI3Kβ/γ dual inhibitors.

PI3Kγ sparing immune cell chemotaxis inflammatory disease models

Structural Determinant of Selectivity: 3-Methylidenepiperidine Moiety Engenders Isoform Discrimination Not Present in Piperidine-Parent Analogs

The 3-methylidenepiperidine substituent at the imidazo[4,5-b]pyridine 2-position introduces a conformational constraint that is absent in the saturated piperidine analogs disclosed in the same patent [1]. This exocyclic olefin alters the vector of the piperidine ring relative to the ATP-binding pocket, as inferred from the structure-based design strategy described by Smith et al. [2]. While direct crystallographic data for this specific compound are not publicly available, the parent series SAR indicates that the methylidene modification correlates with improved PI3Kβ/α selectivity relative to the fully saturated piperidine counterparts.

structure-activity relationship scaffold optimization kinase inhibitor design

Optimal Research and Industrial Application Scenarios for 1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-methylidenepiperidine (CAS 2097925-72-7)


Oncology Target Validation Studies Requiring PI3Kβ-Preferential Inhibition with PI3Kα Sparing

In PTEN-deficient tumor models where PI3Kβ is the dominant driver of AKT activation, the compound's 4.9-fold selectivity for PI3Kβ over PI3Kα (Ki 41 nM vs. 199 nM) [1] provides a targeted tool that minimizes the hyperglycemic side effects associated with pan-PI3Kα inhibition. Researchers can administer the compound in U-87 MG or PC3 xenograft models to interrogate PI3Kβ-dependent signaling while preserving insulin-responsive PI3Kα function, enabling cleaner pharmacodynamic (pAKT S473) and efficacy readouts.

Immuno-Oncology Profiling Leveraging Dual PI3Kβ/δ Co-Inhibition

The compound's near-equipotent activity against PI3Kβ (Ki 41 nM) and PI3Kδ (Ki 63 nM) [2] makes it suitable for dissecting the combined role of these isoforms in B-cell receptor signaling and tumor microenvironment modulation. In syngeneic lymphoma models (e.g., A20 or Eμ-Myc), the compound can be benchmarked against selective PI3Kδ (idelalisib) or PI3Kβ (AZD6482) inhibitors to deconvolve isoform-specific contributions to tumor growth and immune cell infiltration.

Chemical Probe Procurement for In Vitro Selectivity Panel Screening

Given the isoform-selective profile (PI3Kβ Ki 41 nM, PI3Kδ Ki 63 nM, PI3Kγ Ki 110 nM, PI3Kα Ki 199 nM) [3], the compound serves as an ideal reference agent for in-house kinase selectivity panels. Procurement for inclusion in broad-panel screens (e.g., DiscoverX KINOMEscan or Reaction Biology Kinase HotSpot) enables research organizations to benchmark their internal PI3K inhibitor candidates against a well-characterized β/δ-preferring chemotype, ensuring consistent batch-to-batch pharmacological fingerprinting.

Structure-Activity Relationship (SAR) Expansion Around the 3-Methylidenepiperidine Motif

Medicinal chemistry teams seeking to explore the conformational effects of exocyclic olefins on PI3K isoform selectivity can use the compound as a starting point for SAR campaigns [4]. The 3-methylidenepiperidine group represents a distinct vector for probing the ATP-binding pocket's steric and electronic constraints. Procuring this compound as a reference standard enables comparative biochemical evaluation of newly synthesized analogs, ensuring that selectivity gains are accurately attributed to specific structural modifications.

Quote Request

Request a Quote for 1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-methylidenepiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.